molecular formula C7H8N4OS B3382917 Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide CAS No. 379254-72-5

Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

Cat. No.: B3382917
CAS No.: 379254-72-5
M. Wt: 196.23 g/mol
InChI Key: DHUIBZKIXICQHT-UHFFFAOYSA-N
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Description

Contextualization of the Imidazothiazole Core in Medicinal Chemistry Research

The imidazothiazole core is a prominent heterocyclic system that has been extensively explored in medicinal chemistry for its diverse pharmacological activities. This fused ring system, comprising an imidazole (B134444) and a thiazole (B1198619) ring, serves as a key structural motif in a variety of bioactive compounds.

Historical Overview of Imidazothiazole Derivatives in Drug Discovery

The journey of imidazothiazole derivatives in drug discovery began with the discovery of Tetramisole and its more active levorotatory isomer, Levamisole, in the 1960s. Levamisole was initially introduced as a potent broad-spectrum anthelmintic agent. Subsequent research revealed its immunomodulatory properties, leading to its investigation in the treatment of various conditions, including autoimmune disorders and cancer. This discovery of dual activity sparked a lasting interest in the imidazothiazole scaffold, prompting chemists to synthesize and evaluate a vast number of derivatives. Over the decades, this has led to the identification of compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The versatility of the imidazothiazole nucleus continues to make it a privileged scaffold in the quest for new therapeutic agents.

Significance of Fused Heterocyclic Systems in Bioactive Compounds

Fused heterocyclic systems, such as the imidazothiazole core, are of paramount significance in the design of bioactive compounds. The fusion of two or more heterocyclic rings results in a more rigid and conformationally restrained structure. This rigidity can enhance the binding affinity and selectivity of a molecule for its biological target, such as an enzyme or a receptor. Furthermore, the arrangement of heteroatoms (like nitrogen and sulfur in imidazothiazole) within the fused system creates a unique three-dimensional electronic and steric profile that can be crucial for molecular recognition and biological activity. The diverse substitution patterns possible on the imidazothiazole framework allow for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles.

Role of the Hydrazide Moiety in Bioactive Chemical Scaffolds

The hydrazide moiety (-CONHNH2) is a versatile functional group that plays a crucial role in the design and synthesis of bioactive molecules. Its unique chemical properties make it a valuable component in various medicinal chemistry applications.

Hydrazones and Their Diverse Pharmaceutical Applications

Hydrazides are key precursors in the synthesis of hydrazones, which are formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. Hydrazones constitute a class of compounds with a broad spectrum of pharmacological activities. Researchers have extensively reported on the antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities of various hydrazone derivatives. mdpi.com The presence of the azometine group (-NHN=CH-) in hydrazones is considered a key pharmacophore responsible for their diverse biological effects. The ability to readily synthesize a wide variety of hydrazones from different hydrazides and carbonyl compounds makes them an attractive area of research for the development of new drugs.

Chemical Reactivity and Synthetic Versatility of Hydrazides

The hydrazide functional group exhibits a rich and versatile chemical reactivity. It can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis. The nucleophilic nature of the terminal nitrogen atom allows for reactions with electrophiles, while the amide portion of the moiety can also participate in various chemical reactions. This reactivity enables the use of hydrazides as key intermediates in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activities. The synthetic accessibility and the ability to be readily incorporated into more complex molecular architectures underscore the importance of the hydrazide moiety in medicinal chemistry.

Identification and Emerging Research Trajectories for Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

This compound has been identified as a key intermediate in the synthesis of novel bioactive compounds. researchgate.netnih.gov Its preparation allows for the subsequent generation of a library of derivatives, primarily through the reaction of the hydrazide moiety with various aldehydes and ketones to form corresponding hydrazones.

Emerging research on this compound and its derivatives is primarily focused on the exploration of their potential as antimicrobial and anticancer agents. Studies have shown that certain N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides exhibit in vitro antimicrobial activity against various bacteria and fungi. nih.gov Some of these compounds have also shown inhibitory activity against Mycobacterium tuberculosis. nih.gov

In the realm of oncology, derivatives of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide have been synthesized and evaluated for their antitumor activity. researchgate.net Notably, some of these arylidenehydrazide compounds have displayed broad-spectrum antiproliferative activity against a panel of human cancer cell lines, with significant growth inhibition observed against ovarian, colon, and renal cancer cell lines, as well as leukemia cell lines. researchgate.net These findings highlight the potential of the this compound scaffold as a promising starting point for the development of new therapeutic agents.

Table of Investigated Activities of Imidazo[2,1-b]thiazole (B1210989) Hydrazide Derivatives

Derivative ClassInvestigated ActivityExample FindingsReference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesAntimicrobialActivity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesAntimycobacterialInhibition against Mycobacterium tuberculosis H37Rv. nih.gov
[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl] acetic acid arylidenehydrazidesAnticancerBroad-spectrum antiproliferative activity against various cancer cell lines. researchgate.net

Overview of Key Research Areas in this compound Research

Research concerning this compound and its derivatives is primarily concentrated on the exploration of their potential therapeutic applications. The core imidazo[2,1-b]thiazole scaffold is known for a broad spectrum of pharmacological activities. nih.gov The acetic acid hydrazide moiety serves as a crucial linker, enabling the synthesis of various analogs with modified biological properties. The key areas of investigation for this class of compounds include their antimycobacterial, antiviral, and anticancer activities.

Antimycobacterial Activity

A significant area of research for derivatives of this compound is in the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov The emergence of multidrug-resistant strains of M. tuberculosis has created an urgent need for novel therapeutics. connectjournals.com Researchers have synthesized and evaluated a variety of N-arylidene derivatives of (6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides for their antitubercular properties. researchgate.net The molecular hybridization of the imidazo[2,1-b]thiazole-hydrazone core with other heterocyclic systems, such as thiazole, has been explored to create potent antituberculous agents. researchgate.netnih.gov For instance, certain imidazo[2,1-b]thiazole–hydrazine (B178648)–thiazole derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis. nih.gov

Antiviral Activity

The antiviral potential of this compound derivatives is another active area of investigation. nih.gov The core imidazo[2,1-b]thiazole structure is a component of various compounds tested against a range of viruses. nih.gov For example, novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antiviral efficacy. nih.gov Specific derivatives have shown activity against viruses such as Feline coronavirus, Feline herpes virus, and Coxsackie B4 virus. nih.gov Furthermore, 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives have been synthesized and studied for their inhibitory effects on Parvovirus B19 replication. nih.gov

Anticancer Activity

The evaluation of this compound derivatives as potential anticancer agents represents a further key research focus. The imidazo[2,1-b]thiazole scaffold is present in compounds that exhibit cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Research in this area includes the synthesis of conjugates of imidazo[2,1-b]thiazole with other biologically active moieties, such as benzimidazole (B57391), to create microtubule-targeting agents. nih.gov These conjugates have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov Molecular docking studies have also been employed to understand the interaction of these compounds with their biological targets, such as tubulin. nih.gov

Carbonic Anhydrase Inhibition

Derivatives of the imidazo[2,1-b]thiazole structure have also been investigated for their ability to inhibit carbonic anhydrases (CAs). mdpi.com CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. Research has involved the synthesis of imidazo[2,1-b]thiazole-based sulfonyl piperazines and the evaluation of their inhibitory potency against different CA isoforms. mdpi.com

The following table summarizes the key research areas and the types of derivatives of this compound that have been investigated:

Research AreaTypes of Derivatives InvestigatedBiological Target/Activity
AntimycobacterialN-arylidene hydrazides, Thiazole-hydrazone hybridsMycobacterium tuberculosis
AntiviralAcyl-hydrazones, Spirothiazolidinones, Chromen-2-one derivativesFeline coronavirus, Feline herpes virus, Coxsackie B4 virus, Parvovirus B19
AnticancerBenzimidazole conjugates, ArylidenehydrazidesTubulin polymerization, Cytotoxicity against cancer cell lines
Carbonic Anhydrase InhibitionSulfonyl piperazinesCarbonic anhydrase isoforms

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-10-6(12)3-5-4-11-1-2-13-7(11)9-5/h1-2,4H,3,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUIBZKIXICQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240595
Record name Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-72-5
Record name Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Imidazo 2,1 B Thiazol 6 Yl Acetic Acid Hydrazide

Retrosynthetic Analysis and Strategic Disconnections for Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide Synthesis

A logical retrosynthetic analysis of this compound suggests several strategic disconnections. The primary disconnection breaks the amide bond of the hydrazide, leading back to a more stable precursor, such as an ethyl ester derivative (Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate). This ester is a common intermediate in synthetic chemistry due to its relative stability and ease of conversion to the hydrazide via reaction with hydrazine (B178648) hydrate (B1144303).

Further disconnection of the acetic acid side chain from the C6 position of the imidazo[2,1-b]thiazole (B1210989) core is a plausible step. However, a more common and efficient strategy involves constructing the thiazole (B1198619) ring with the acetic acid precursor already in place. This leads to the disconnection of the imidazo[2,1-b]thiazole bicyclic system itself. The most strategically sound disconnection of the fused ring is at the imidazole (B134444) portion, breaking the C-N and C-C bonds formed during the cyclization step. This approach traces back to a substituted 2-aminothiazole (B372263) precursor, which already contains the necessary acetic acid or ester moiety at the 4-position. This key intermediate, a 2-amino-4-(carboxy/alkoxycarbonylmethyl)thiazole, can then be reacted with an α-halocarbonyl compound to form the fused imidazole ring, a strategy reminiscent of the classic Hantzsch thiazole synthesis in reverse for the imidazole annulation.

This retrosynthetic pathway highlights two key building blocks: a 2-aminothiazole derivative bearing the acetic acid side chain and a suitable α-halocarbonyl compound for the final cyclization.

Optimized Synthetic Pathways for the Core Imidazo[2,1-b]thiazole Scaffold

The synthesis of the core Imidazo[2,1-b]thiazole structure is a well-established area of heterocyclic chemistry, with several optimized pathways available.

Cyclization Reactions in Imidazothiazole Formation

The most prevalent and efficient method for constructing the imidazo[2,1-b]thiazole scaffold is the condensation reaction between a 2-aminothiazole and an α-halocarbonyl compound. nih.govnih.gov This reaction, a variation of the Hantzsch thiazole synthesis, involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

For the synthesis of the specific target's core, the pathway often starts with the synthesis of a precursor like ethyl 2-aminothiazole-4-carboxylate. This is achieved through the condensation of ethyl bromopyruvate and thiourea. nih.gov The resulting 2-aminothiazole derivative is then cyclized with a phenacyl bromide in a solvent like ethanol (B145695) under reflux to form the corresponding ethyl 5-aryl-imidazo[2,1-b]thiazole-2-carboxylate. nih.gov While this example illustrates the general strategy, for the target molecule, a 2-aminothiazole with an acetic acid ester at the 4-position would be the ideal starting material, which is then reacted with an α-haloaldehyde or ketone to form the desired 6-substituted ring.

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a one-pot alternative for synthesizing substituted imidazo[2,1-b]thiazoles from a 2-aminothiazole, an aldehyde, and an isocyanide, showcasing the versatility of modern synthetic methods. mdpi.com

Functionalization Strategies for the Imidazothiazole Ring System

Once the core imidazo[2,1-b]thiazole ring is formed, various functionalization strategies can be employed to introduce or modify substituents. A key transformation for accessing the acetic acid side chain at the C6 position involves the Vilsmeier-Haack reaction. This reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) onto the electron-rich imidazole ring, typically at the C5 or C6 position. connectjournals.com This aldehyde can then serve as a handle for further elaboration into the acetic acid side chain through various established synthetic transformations, such as the Wittig reaction or condensation with active methylene (B1212753) compounds followed by reduction and hydrolysis.

Another approach involves synthesizing the core with a pre-existing functional group that can be converted to the acetic acid moiety. For instance, starting with ethyl 2-aminothiazole-4-acetate and cyclizing it with an appropriate α-halocarbonyl would directly install the required ester side chain on the thiazole part of the fused system. nih.gov

Derivatization Techniques for the Hydrazide Moiety

The hydrazide group of this compound is a versatile functional group that serves as a gateway to a vast number of derivatives through straightforward chemical transformations. The synthesis of the hydrazide itself is typically a simple and high-yielding reaction, achieved by refluxing the corresponding ethyl or methyl ester with hydrazine hydrate in a suitable solvent like ethanol. nih.govnih.govnih.gov

Formation of Hydrazone Derivatives from the Acetic Acid Hydrazide

The most common derivatization of the acetic acid hydrazide is its condensation with various aldehydes and ketones to form hydrazone derivatives. nih.gov This reaction proceeds readily, often catalyzed by a few drops of acid (e.g., glacial acetic acid) in a protic solvent like ethanol. nih.gov The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the stable C=N bond of the hydrazone.

This method allows for the introduction of a wide range of substituents, depending on the choice of the carbonyl compound. Aromatic, heterocyclic, and aliphatic aldehydes and ketones have all been successfully employed to create diverse libraries of imidazo[2,1-b]thiazole-based hydrazones.

Table 1: Synthesis of Imidazo[2,1-b]thiazole Hydrazone Derivatives

Entry Carbonyl Compound Solvent Yield (%) Reference
1 Cyclopentanone Not Specified 92.7 nih.gov
2 Cyclohexanone Not Specified 95 nih.gov

Further Heterocyclic Annulation via Hydrazide Cyclocondensation

The hydrazide moiety is a powerful synthon for the construction of further heterocyclic rings through cyclocondensation reactions. By reacting the this compound with appropriate bifunctional reagents, a variety of five- and six-membered heterocycles can be annulated onto the core structure.

Pyrazoles: Cyclocondensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a classic and efficient method for the synthesis of pyrazole (B372694) rings. nih.govmdpi.com The reaction typically proceeds by initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration.

1,2,4-Triazoles: Trisubstituted 1,2,4-triazoles can be synthesized from hydrazides in a one-pot reaction. One method involves the reaction of a hydrazide with a secondary amide that has been activated with triflic anhydride, followed by microwave-induced cyclodehydration. acs.org

1,3,4-Oxadiazoles: The hydrazide can be converted into 1,3,4-oxadiazoles through various methods. A common approach is the cyclodehydration of N,N'-diacylhydrazines, which can be formed by acylating the initial hydrazide. nih.gov Oxidative cyclization of hydrazones derived from aldehydes, using reagents like bromine in acetic acid, is another effective route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

These cyclocondensation reactions significantly expand the chemical diversity accessible from the parent hydrazide, allowing for the synthesis of complex, multi-heterocyclic systems.

Table 2: Heterocyclic Rings Synthesized from Hydrazides

Heterocycle Reagent(s) General Method Reference(s)
Pyrazole 1,3-Diketones Cyclocondensation nih.govmdpi.commdpi.com
1,2,4-Triazole Secondary Amide / Tf₂O Activation and Cyclodehydration acs.org

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The growing emphasis on sustainable chemical practices has propelled the integration of green chemistry principles into the synthesis of pharmacologically significant scaffolds like imidazo[2,1-b]thiazole. The development of eco-friendly protocols for this heterocyclic system focuses on minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents and solvents. These advancements are pivotal for the sustainable production of this compound and its analogues, moving away from classical synthetic methods that often involve harsh conditions and environmentally detrimental solvents. researchgate.net

Modern green synthetic strategies for the imidazo[2,1-b]thiazole core and its derivatives primarily leverage alternative energy sources, eco-friendly reaction media, and process intensification techniques like one-pot multicomponent reactions. researchgate.netmdpi.com

Alternative Energy Sources: Microwave and Ultrasound Irradiation

The use of non-conventional energy sources has revolutionized the synthesis of imidazo[2,1-b]thiazole analogues, offering dramatic reductions in reaction times and often leading to improved yields and purer products.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the synthesis of imidazo[2,1-b]thiazole derivatives, it facilitates rapid and uniform heating, which can significantly enhance reaction rates. For instance, a highly efficient, catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles, a related analogue, has been developed using microwave assistance in water, a green solvent. nih.govrsc.org This method provides the desired products in excellent yields (90-96%) within a very short timeframe of 12-15 minutes. nih.gov

Another green approach involves the use of Polyethylene glycol-400 (PEG-400) as a biodegradable and recyclable reaction medium under microwave irradiation. The synthesis of key 2-aminothiazole precursors in PEG-400 under microwave conditions achieved a 96% yield in just 6 minutes, a significant improvement over conventional heating methods. researchgate.net This highlights the dual benefit of microwave energy and a green solvent system.

MethodEnergy SourceSolventCatalystTimeYield (%)Reference
ConventionalThermal HeatingWater-IPANone4-5 h80-85 nih.gov
GreenMicrowave (MW)Water-IPANone15 min92 nih.gov
ConventionalThermal HeatingPEG-400None3 h82 researchgate.net
GreenMicrowave (MW)PEG-400None6 min96 researchgate.net

Ultrasound-Mediated Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. An ultrasound-assisted method for synthesizing imidazo[2,1-b]thiazoles utilizes water as a green solvent and a simple KI/tert-butyl hydroperoxide (TBHP) catalytic system. organic-chemistry.org This approach is notable for being metal-free and base-free. The optimization of this method revealed that ultrasound irradiation can achieve product yields of up to 97% in as little as 4 minutes, demonstrating a remarkable increase in reaction efficiency. organic-chemistry.org The scalability of this protocol has been successfully demonstrated at the gram-scale, making it a practical and sustainable alternative to conventional methods. organic-chemistry.org

Eco-Friendly Solvents and Catalyst-Free Conditions

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives.

Water: As a benign and inexpensive solvent, water is an ideal medium for green synthesis. Catalyst-free, microwave-assisted syntheses of benzo[d]imidazo[2,1-b]thiazoles have been successfully performed in water, sometimes with isopropyl alcohol (IPA) as a co-solvent to enhance substrate solubility. nih.govrsc.org

Polyethylene Glycol (PEG): PEG is considered a green reaction medium due to its biodegradability, low toxicity, and recyclability. researchgate.net It has been effectively used as both a solvent and catalyst in the synthesis of imidazo[2,1-b]thiazole derivatives, under both thermal and microwave conditions. researchgate.net

Solvent-Free and Catalyst-Free Reactions: The ultimate green synthesis aims to eliminate solvents and catalysts altogether. One-pot, catalyst- and solvent-free synthesis of imidazo[2,1-b]thiazoles has been achieved using ultrasonic irradiation, representing a highly efficient and clean protocol. researchgate.net

Process Intensification through Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green. They offer high atom economy, reduce the number of synthetic and purification steps, and consequently minimize waste. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been employed for the one-pot synthesis of diverse imidazo[2,1-b]thiazole analogues. mdpi.com This strategy provides a simpler and more efficient alternative to classical stepwise syntheses, which often suffer from long reaction times, high temperatures, and low yields. mdpi.com

Green ApproachKey FeaturesAdvantagesReference(s)
Microwave-Assisted Rapid heating, reduced reaction timesHigh yields, energy efficiency, process intensification researchgate.netnih.gov
Ultrasound-Assisted Acoustic cavitation, enhanced mass transferExtremely fast reactions, mild conditions, metal-free options organic-chemistry.org
Green Solvents Use of Water, PEG-400Reduced toxicity and environmental impact, recyclability researchgate.netresearchgate.netnih.govorganic-chemistry.org
Catalyst-Free Avoids metal catalystsEliminates toxic catalyst waste, simplifies purification nih.govrsc.org
MCRs (e.g., GBBR) One-pot, multiple componentsHigh atom economy, reduced steps, lower waste generation mdpi.com

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be conducted in a more sustainable, cost-effective, and environmentally responsible manner.

Exploration of Biological Activities and Molecular Interaction Profiles of Imidazo 2,1 B Thiazol 6 Yl Acetic Acid Hydrazide

In Vitro Enzymatic Assays and Target Profiling

Investigation of Enzyme Inhibition/Activation Potency (e.g., COX-2, Acetylcholinesterase)

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. A study focusing on imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore revealed their significant and selective inhibitory action against the COX-2 isoenzyme. brieflands.comnih.gov All tested compounds in this series demonstrated high potency, with IC50 values ranging from 0.08 to 0.16 µM. brieflands.comnih.govresearchgate.net The potency and selectivity were influenced by the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.comnih.gov Notably, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was the most powerful inhibitor in the series, with a COX-2 IC50 of 0.08 µM and a selectivity index greater than 313. brieflands.comnih.govresearchgate.net

Regarding cholinesterase inhibition, a different series of imidazo[2,1-b]thiazole derivatives was synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While most of the synthesized compounds did not show strong inhibition, three derivatives displayed selective anti-acetylcholinesterase activity in the micromolar range, indicating a potential, though modest, interaction with this enzyme. nih.gov

Kinase Activity Modulation

The imidazo[2,1-b]thiazole framework has been identified as a key scaffold for developing kinase inhibitors, which are crucial in cancer therapy. nih.gov Research has shown that certain derivatives can effectively target several kinases involved in cell growth and survival.

One area of focus has been on Focal Adhesion Kinase (FAK), a tyrosine kinase that is overexpressed in many cancers and plays a role in cell survival and metastasis. A class of imidazo[2,1-b] brieflands.comnih.govnih.govthiadiazole compounds was evaluated as inhibitors of FAK phosphorylation in mesothelioma and pancreatic cancer. nih.govbiorxiv.org Specific derivatives, characterized by indole (B1671886) and thiophene (B33073) rings, demonstrated potent antitumor activity which was associated with the inhibition of phospho-FAK. nih.gov Another study on novel imidazo[2,1-b]thiazole derivatives designed with a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety also reported high FAK inhibitory activities. researchgate.net

Furthermore, a series of imidazo[2,1-b]thiazole guanylhydrazones were investigated as inhibitors of p90 ribosomal S6 kinase 2 (RSK2), another important enzyme in cell proliferation and survival. A specific subset of these compounds exhibited potent inhibition of both RSK2 kinase activity and tumor cell growth. nih.gov Detailed studies on one of the most active compounds revealed a high degree of selectivity for RSK2 over other related kinases. nih.gov

Cellular-Level Biological Interventions

Assessment of Antiproliferative Effects in Cancer Cell Lines

Derivatives based on the imidazo[2,1-b]thiazole structure have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. rdd.edu.iq A series of newly synthesized imidazo[2,1-b]thiazole-based aryl hydrazones were tested against prostate (DU-145), breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cell lines. nih.gov Among these, compounds designated 9i and 9m showed particularly promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 1.65 µM and 1.12 µM, respectively. nih.govrsc.org Other derivatives in the same series also exhibited significant cytotoxicity, with IC50 values ranging from 1.12 to 5.2 µM against the tested cell lines. nih.gov

In another study, different imidazo[2,1-b]thiazole derivatives showed superior potency against the A375P human melanoma cell line compared to the standard drug sorafenib. nih.gov Specifically, compounds 26 and 27 in that study demonstrated selectivity for melanoma cell lines over other cancer types, with sub-micromolar IC50 values across multiple melanoma lines. nih.gov Additionally, imidazo[2,1-b] brieflands.comnih.govnih.govthiadiazole derivatives have shown promising antitumor activity in primary cell cultures of peritoneal mesothelioma, with IC50 values in the low micromolar range (0.59 to 2.81 µM). nih.gov

Apoptosis Induction and Cell Cycle Perturbation Studies

The antiproliferative effects of imidazo[2,1-b]thiazole derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle.

Detailed biological studies on the potent aryl hydrazone derivatives 9i and 9m revealed that they trigger apoptosis in MDA-MB-231 breast cancer cells. rsc.orgnih.gov This was confirmed through various assays, including annexin (B1180172) V-FITC/propidium iodide, DAPI staining, and measurement of mitochondrial membrane potential (JC-1 staining). rsc.orgnih.gov Furthermore, cell cycle analysis showed that these compounds cause a significant arrest of MDA-MB-231 cells in the G0/G1 phase. nih.govrsc.org

In a separate investigation, a benzo[d]imidazo[2,1-b]thiazole-benzimidazole conjugate was found to arrest the cell cycle at the G2/M phase in A549 lung cancer cells. researchgate.net Its apoptosis-inducing properties were confirmed by Hoechst staining, analysis of mitochondrial membrane potential, and the annexin V-FITC assay. researchgate.net Similarly, 3-arylaminopropenone conjugates of 2-arylbenzo[d]imidazo[2,1-b]thiazole were shown to arrest HeLa cancer cells in the G1 phase, induce a loss of mitochondrial membrane potential, and increase reactive oxygen species (ROS) levels, ultimately leading to apoptosis. nih.gov

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory potential of the imidazo[2,1-b]thiazole scaffold is strongly supported by the potent and selective inhibition of the COX-2 enzyme, as detailed in section 3.1.1. brieflands.comnih.gov COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation. brieflands.com By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The demonstrated high potency (IC50 values as low as 0.08 µM) and high selectivity indices for COX-2 over COX-1 suggest a significant anti-inflammatory effect at the cellular level by blocking a critical pathological inflammatory pathway. brieflands.comnih.gov Further research has also been conducted on related imidazo[2,1-b] brieflands.comnih.govthiazine derivatives, confirming their potential as anti-inflammatory agents. mdpi.com

Antimicrobial Activity against Specific Microbial Strains (in vitro bacterial, fungal, antitubercular, antiviral)

The antimicrobial potential of compounds featuring the imidazo[2,1-b]thiazole nucleus has been a subject of extensive research. The introduction of a hydrazide moiety is a common strategy in drug design aimed at discovering new therapeutic agents. semanticscholar.orgresearchgate.net

Derivatives of imidazo[2,1-b]thiazole have been evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. ingentaconnect.comnih.govnih.gov For instance, a series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The antibacterial properties of hydrazide-hydrazones are well-documented, with some showing potent activity against various bacterial strains. mdpi.commdpi.com The core imidazo[2,1-b]thiazole structure is recognized for its antibacterial effects, contributing to the interest in its derivatives as potential new antimicrobial agents. nih.gov

Table 1: Summary of Antibacterial Activity Data for Imidazo[2,1-b]thiazole Derivatives
Compound ClassBacterial StrainActivity Noted
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus aureus ATCC 6538MIC 25-0.24 µg/ml nih.gov
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus epidermidis ATCC 12228MIC 25-0.24 µg/ml nih.gov
Imidazo[2,1-b]naphtha[2,1-d] nih.govnih.govthiazole (B1198619) hydrazone derivativesEscherichia coliDemonstrated activity uobaghdad.edu.iq
Imidazo[2,1-b]naphtha[2,1-d] nih.govnih.govthiazole hydrazone derivativesStreptococcus faecalisDemonstrated activity uobaghdad.edu.iq
Imidazo[2,1-b]naphtha[2,1-d] nih.govnih.govthiazole hydrazone derivativesAeromonas hydrophilaDemonstrated activity uobaghdad.edu.iq
Imidazo[2,1-b]naphtha[2,1-d] nih.govnih.govthiazole hydrazone derivativesStaphylococcus aureusDemonstrated activity uobaghdad.edu.iq

The antifungal properties of imidazo[2,1-b]thiazole derivatives have also been investigated. ingentaconnect.comnih.gov Studies on N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides revealed activity against fungal strains such as Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum audounii, with minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml. nih.gov Furthermore, newly synthesized hydrazone derivatives of imidazo[2,1-b]naphtha[2,1-d] nih.govnih.govthiazole have shown notable antifungal activity against spore germination and hyphal growth. uobaghdad.edu.iq The core scaffold is considered a valuable starting point for the development of new antifungal agents. nih.gov

Table 2: Summary of Antifungal Activity Data for Imidazo[2,1-b]thiazole Derivatives
Compound ClassFungal StrainActivity Noted
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesTrichophyton mentagrophytes var. Erinacei NCPF-375MIC 25-0.24 µg/ml nih.gov
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesTrichophyton rubrumMIC 25-0.24 µg/ml nih.gov
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesMicrosporum audouniiMIC 25-0.24 µg/ml nih.gov
Imidazo[2,1-b]naphtha[2,1-d] nih.govnih.govthiazole hydrazone derivativesFungal spores and hyphaeInhibited germination and growth uobaghdad.edu.iq

The search for novel antitubercular agents has led to the investigation of the imidazo[2,1-b]thiazole scaffold. researchgate.netnih.gov A primary screen of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides against Mycobacterium tuberculosis H37Rv showed varying degrees of inhibition. nih.gov Specifically, some compounds exhibited up to 98% inhibition at a concentration of 12.5 µg/ml in the BACTEC 460 radiometric system. nih.gov The hybridization of the imidazo[2,1-b]thiazole core with a hydrazone moiety is considered a promising strategy for developing new anti-mycobacterial agents. researchgate.net Certain derivatives, such as spirothiazolidinone derivatives of imidazo[2,1-b]thiazole, have displayed promising antitubercular activity. nih.gov

Table 3: Summary of Antitubercular Activity Data for Imidazo[2,1-b]thiazole Derivatives
Compound ClassMycobacterial StrainActivity Noted
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesMycobacterium tuberculosis H37Rv17-98% inhibition at 12.5 µg/ml nih.gov
Acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazoleNot specifiedPromising antitubercular activity nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 (4-nitro phenyl moiety)Mycobacterium tuberculosis H37RaIC90 of 7.05 µM and IC50 of 2.32 µM rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole compound IT06 (2,4-dichloro phenyl moiety)M. tuberculosisIC50 2.03 µM and IC90 15.22 µM rsc.org

The antiviral potential of the imidazo[2,1-b]thiazole nucleus has been explored, with derivatives showing activity against a variety of viruses. nih.gov For example, spirothiazolidinone derivatives have been found to be potent against Coxsackie B4 virus, Feline corona virus, and Feline herpes virus. nih.gov In a study focused on Parvovirus B19 (B19V), a human pathogenic virus with no current recognized antiviral treatment, new 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives were synthesized and evaluated. nih.govmdpi.com Some of these compounds demonstrated inhibitory activity on both cell viability and viral replication, suggesting that the imidazo[2,1-b]thiazol-6-yl core is a viable scaffold for developing anti-B19V agents. nih.govmdpi.com The mechanism of action appears to be sensitive to minor structural modifications. nih.govmdpi.com

Table 4: Summary of Antiviral Activity Data for Imidazo[2,1-b]thiazole Derivatives
Compound ClassVirusActivity Noted
Spirothiazolidinone derivative 6dCoxsackie B4 virusPotent activity nih.gov
Spirothiazolidinone derivative 5dFeline corona virusEffective nih.gov
Spirothiazolidinone derivative 5dFeline herpes virusEffective nih.gov
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivativesParvovirus B19 (B19V)Inhibitory activity on viral replication nih.govmdpi.com

Preclinical In Vivo Studies in Animal Models (Mechanism-focused)

The therapeutic potential of imidazo[2,1-b]thiazole derivatives extends to in vivo models of disease. The anti-inflammatory properties of this class of compounds have been reported. nih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives were evaluated for their anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model. semanticscholar.org Some of these compounds exhibited better anti-inflammatory activity than the standard drug, diclofenac. semanticscholar.org Molecular docking studies suggested that this activity may be due to the inhibition of cyclooxygenases (COX-1/COX-2). semanticscholar.org

In the context of infection, a new antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated a significant increase in the survival rate of Galleria mellonella in an in vivo fungal infection model. frontiersin.org This suggests that thiazole hydrazine derivatives have the potential for in vivo efficacy in treating infections.

Pharmacodynamic Biomarker Assessment in Animal Tissues

A thorough review of publicly available scientific literature reveals a notable absence of studies focused on the pharmacodynamic biomarker assessment of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide in animal tissues. While various derivatives of the core imidazo[2,1-b]thiazole structure have been synthesized and evaluated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, research detailing their specific pharmacodynamic effects and the measurement of corresponding biomarkers in in vivo animal models is not presently available.

Pharmacodynamic biomarkers are crucial for drug development as they provide measurable indicators of a pharmacological response to a therapeutic intervention. In the context of a compound like this compound, such biomarkers could include changes in the expression or activity of target enzymes, alterations in signaling pathways, or modifications in the levels of downstream effector molecules within specific tissues. These assessments are vital for understanding the mechanism of action, confirming target engagement, and optimizing dosing regimens in preclinical studies.

Although some in vivo studies have been conducted on related imidazo[2,1-b]thiazole compounds, they have predominantly focused on efficacy endpoints, such as tumor growth inhibition or reduction in microbial load, rather than the specific measurement of molecular biomarkers in tissues that would elucidate the pharmacodynamic profile. For instance, while mechanistic studies in cell culture (in vitro) have sometimes suggested effects on particular cellular pathways, confirmation of these effects in animal tissues through biomarker analysis has not been reported.

Consequently, there is no available data to construct detailed research findings or data tables regarding the pharmacodynamic biomarker assessment of this compound in animal tissues. This represents a significant gap in the scientific understanding of this compound and highlights an area for future research to explore its therapeutic potential more comprehensively. Such studies would be invaluable in progressing our knowledge of its biological activity and mechanism of action in a whole-animal system.

Structure Activity Relationship Sar and Ligand Design Principles for Imidazo 2,1 B Thiazol 6 Yl Acetic Acid Hydrazide Analogues

Systematic Modification of the Imidazothiazole Core and its Impact on Biological Activity

Systematic modifications of the imidazo[2,1-b]thiazole (B1210989) core have demonstrated a significant impact on the biological activity of its derivatives. The substituents at the 2, 5, and 6 positions of this fused heterocyclic system are particularly influential in defining the pharmacological profile of the resulting compounds. bohrium.com

Research has shown that the introduction of polar substituents at the 2 or 3 position of the imidazothiazole ring can lead to compounds with maintained anti-inflammatory activity but reduced acute toxicity. nih.govnih.gov Conversely, the incorporation of a gem-dimethyl substituent at the 6-position has been found to increase acute toxicity while eliminating anti-inflammatory activity. nih.govnih.gov This highlights a critical SAR checkpoint at this position.

Furthermore, the nature of the substituent on the phenyl ring, often found at the 6-position of the imidazothiazole core, plays a vital role. For instance, in a series of imidazothiazole sulfides and sulfones, a bromine atom at the 4th position of the benzene (B151609) substituent resulted in the best anti-inflammatory activity. nih.gov The replacement of bromine with nitrogen- or chlorine-containing groups led to a decline in activity, underscoring the specific electronic and steric requirements for optimal interaction with the biological target. nih.gov

In the context of anticancer activity, a meta-hydroxyl group on a substituted phenyl ring attached to the imidazothiazole core was found to be significant for the activity of a compound with high potency and selectivity against V600E-B-RAF, a protein implicated in melanoma. nih.gov The versatility of the imidazo[2,1-b]thiazole scaffold allows for a wide range of modifications, enabling the fine-tuning of its biological activity. nih.gov The strategic placement of different functional groups on the core structure can either enhance or diminish the pharmacological effects, indicating that tailored substitutions are key to maximizing therapeutic efficacy. nih.gov

Table 1: Impact of Imidazothiazole Core Modifications on Biological Activity

Modification PositionSubstituentObserved Biological EffectReference
2 or 3Polar substituentsMaintained anti-inflammatory activity, reduced acute toxicity nih.govnih.gov
6Gem-dimethyl groupIncreased acute toxicity, loss of anti-inflammatory activity nih.govnih.gov
6-phenyl (para-position)BromineOptimal anti-inflammatory activity nih.gov
6-phenyl (para-position)Nitrogen or ChlorineDecreased anti-inflammatory activity nih.gov
Imidazothiazole coreMeta-hydroxyl on substituted phenylSignificant for potent and selective V600E-B-RAF inhibition nih.gov

Exploration of Substituent Effects on the Hydrazide Moiety and Derived Hydrazones

The hydrazide moiety of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide serves as a versatile linker for the introduction of a wide array of substituents, leading to the formation of hydrazones with diverse biological activities. The nature of the group attached to the hydrazide nitrogen significantly influences the pharmacological profile of the resulting molecule.

For instance, a series of N2-substituted alkylidene/arylidene-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Some of these compounds showed notable activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The same study also highlighted the antimycobacterial potential of these derivatives, with compounds exhibiting varying degrees of inhibition against Mycobacterium tuberculosis H37Rv. nih.gov

In the realm of anticancer research, new imidazo[2,1-b]thiazole-based aryl hydrazones have been designed and synthesized, showing promising anti-proliferative potential against various human cancer cell lines. rsc.orgnih.gov Specifically, certain derivatives demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values in the low micromolar range. rsc.orgnih.gov These compounds were found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. rsc.orgnih.gov

The electronic properties of the substituents on the aryl ring of the hydrazone moiety are critical. For example, in a series of hydrazide–hydrazone‐linked imidazo[2,1‐b]thiazole derivatives designed as α‐glucosidase inhibitors, a derivative containing a 2,6‐dichlorophenyl moiety was found to be the most potent. researchgate.netcolab.ws This suggests that electron-withdrawing groups can enhance the inhibitory activity. Molecular docking studies have further illuminated the potential binding interactions of these compounds with their target enzymes. researchgate.net

The structural modifications on the hydrazide-hydrazone linker can also lead to compounds with other biological activities. For example, certain derivatives have been investigated for their antioxidant properties. researchgate.net The versatility of the hydrazide group allows for the creation of large libraries of compounds with a wide spectrum of biological activities, making it a key area of focus in the development of new imidazo[2,1-b]thiazole-based therapeutic agents.

Table 2: Biological Activities of Imidazo[2,1-b]thiazole Hydrazone Derivatives

Derivative ClassSubstituent ExampleBiological ActivityTarget/Cell LineReference
N2-substituted alkylidene/arylidene hydrazidesVarious alkyl and aryl groupsAntimicrobialS. aureus, S. epidermidis nih.gov
N2-substituted alkylidene/arylidene hydrazidesVarious alkyl and aryl groupsAntimycobacterialM. tuberculosis H37Rv nih.gov
Aryl hydrazonesSubstituted phenyl ringsAntiproliferative, Apoptosis inductionMDA-MB-231 breast cancer cells rsc.orgnih.gov
Hydrazide-hydrazones2,6-dichlorophenylα-Glucosidase inhibitionα-Glucosidase enzyme researchgate.netcolab.ws
Oxo-hydrazonesVariousAntioxidant- researchgate.net

Bioisosteric Replacement Strategies at Key Pharmacophoric Features

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of imidazo[2,1-b]thiazole derivatives, this approach can be applied to key pharmacophoric features to enhance activity, improve selectivity, or reduce toxicity.

The imidazo[2,1-b]thiazole scaffold itself is a key pharmacophore that offers a versatile platform for drug design. nih.gov Its fused heterocyclic structure provides a rigid framework that can be appropriately decorated with functional groups to interact with specific biological targets. The nitrogen and sulfur atoms within the core contribute to the electronic properties and potential for hydrogen bonding.

One area for bioisosteric replacement is the phenyl ring commonly found at the 6-position of the imidazothiazole core. This ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. For instance, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the electronic distribution and introduce new hydrogen bonding possibilities, which could lead to improved activity or selectivity.

Another key feature is the linker between the imidazothiazole core and other functional groups, such as the acetic acid hydrazide side chain. The length and flexibility of this linker can be modified. For example, replacing the methylene (B1212753) group in the acetic acid moiety with other small groups or introducing conformational constraints could influence the orientation of the molecule within the binding site of a target protein.

Furthermore, the terminal functional groups can be subjected to bioisosteric replacement. The hydrazide group, for instance, can be replaced with other functionalities that can act as hydrogen bond donors and acceptors, such as amides, sulfonamides, or other heterocyclic rings. These modifications can impact the compound's metabolic stability and pharmacokinetic profile.

The successful application of bioisosteric replacement strategies requires a deep understanding of the SAR of the compound class and the nature of the ligand-target interactions. Computational tools such as molecular docking and pharmacophore modeling can be invaluable in guiding the selection of appropriate bioisosteres. nih.gov

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target and elicit a pharmacological response. For this compound analogues, conformational analysis provides valuable insights into the spatial arrangement of key pharmacophoric features and their influence on ligand-target recognition.

Molecular modeling and docking studies are powerful tools for investigating the conformational preferences of these ligands and their binding modes. For example, docking studies of imidazo[2,1-b]thiazole derivatives have been used to understand their interactions with enzymes like 15-lipoxygenase, where hydrophobic interactions were found to play a crucial role in the binding process. nih.gov In another study, molecular docking was employed to understand the putative binding pattern of antimycobacterial imidazo[2,1-b]thiazole derivatives against pantothenate synthetase of M. tuberculosis. rsc.org

Understanding the conformational requirements for biological activity is essential for the rational design of new analogues. By designing molecules that are pre-organized in a bioactive conformation, it is possible to improve binding affinity and selectivity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide experimental data on the solution-state and solid-state conformations of these molecules, which can be used to validate and refine computational models.

Rational Design of this compound Derivatives Based on SAR Insights

The collective insights from structure-activity relationship (SAR) studies provide a solid foundation for the rational design of novel this compound derivatives with improved therapeutic potential. By systematically analyzing the effects of structural modifications on biological activity, researchers can make informed decisions in the design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

A key principle in the rational design of these derivatives is the optimization of substituents at the 2, 5, and 6-positions of the imidazothiazole core. bohrium.com For example, knowing that polar groups at the 2 or 3-position can reduce toxicity while maintaining anti-inflammatory activity guides the incorporation of such functionalities in the design of safer anti-inflammatory agents. nih.gov Similarly, the understanding that a 4-bromo-phenyl substituent at the 6-position enhances anti-inflammatory activity can be exploited in the design of new analogues. nih.gov

The hydrazide moiety serves as a valuable handle for derivatization. Rational design can involve the synthesis of a library of hydrazones with diverse aromatic and heteroaromatic aldehydes and ketones to explore a wide range of chemical space and identify new bioactive compounds. researchgate.net For instance, the observation that a 2,6-dichlorophenyl hydrazone derivative is a potent α-glucosidase inhibitor can inspire the synthesis of other di- and tri-substituted phenyl hydrazones to further probe the SAR for this target. colab.ws

Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in the rational design process. These tools can be used to predict the binding modes of designed compounds and prioritize them for synthesis. nih.gov For example, if a particular hydrogen bond is found to be critical for activity, new molecules can be designed to strengthen this interaction.

Furthermore, the concept of molecular hybridization, where the imidazo[2,1-b]thiazole scaffold is combined with other known pharmacophores, is a promising strategy. This approach has been successfully used to develop potent antimycobacterial agents by combining the imidazo[2,1-b]thiazole core with a thiazole (B1198619) ring through a hydrazone linker. researchgate.net

By integrating the knowledge gained from SAR studies with modern drug design techniques, it is possible to rationally develop the next generation of this compound derivatives as promising candidates for a variety of therapeutic applications.

Computational Approaches in the Mechanistic Elucidation and Optimization of Imidazo 2,1 B Thiazol 6 Yl Acetic Acid Hydrazide

Molecular Docking Simulations with Biological Targets

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in studying the interactions of Imidazo[2,1-b]thiazole (B1210989) derivatives with various biological targets, including enzymes and receptors implicated in a range of diseases.

For instance, derivatives of the imidazo[2,1-b]thiazole scaffold have been the subject of docking studies against several key proteins. These include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and dihydrofolate reductase (DHFR), which are all significant targets in cancer therapy. researchgate.netnih.gov Such simulations help to elucidate the binding modes of these compounds and provide a rationale for their observed biological activities. researchgate.netnih.gov

A crucial outcome of molecular docking simulations is the detailed identification of the binding pocket on the target protein and the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In studies involving imidazo[2,1-b]thiazole analogs, molecular docking has successfully identified key amino acid residues within the active sites of various enzymes that are crucial for binding. For example, in the context of EGFR inhibition, docking studies have revealed interactions with key residues in the ATP-binding site. sciencescholar.us Similarly, when targeting dihydrofolate reductase, simulations can pinpoint the specific hydrogen bonds and hydrophobic contacts that are essential for inhibitory activity. researchgate.net The binding of imidazo[2,1-b]thiadiazole derivatives to the HIV-1 protease has also been investigated, with docking studies identifying the most favorable binding affinities. researchgate.net

The following table summarizes representative findings from molecular docking studies on imidazo[2,1-b]thiazole derivatives with various biological targets.

Biological TargetKey Interacting ResiduesType of InteractionReference
Glypican-3 (GPC-3)Phenylalanine (PHE), Tyrosine (TYR)Pi-pi stacking, Hydrogen bonding nih.gov
EGFR Tyrosine KinaseCys797, Met790Pi-donor hydrogen bond, Pi-sulfur bond sciencescholar.usneliti.com
Pantothenate SynthetaseHIS-44, GLN-164Hydrogen bonding nih.gov
Pim-1 ProteinLYS67Hydrogen bonding researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can assess the conformational stability of the ligand within the binding pocket and provide a more accurate estimation of binding free energies.

MD simulations have been employed to validate the binding modes of imidazo[2,1-b]thiazole derivatives predicted by molecular docking. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, providing greater confidence in the proposed binding hypothesis. nih.govrsc.org For example, a 100 ns molecular dynamics simulation can be used to analyze the root-mean-square deviation (RMSD) of the protein-ligand complex, offering insights into its stability. scielo.br

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net These methods can provide valuable information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Such insights are crucial for understanding the reactivity of a compound and its ability to participate in various types of interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For derivatives of the closely related imidazo[2,1-b] sciencescholar.usnih.govnih.govthiadiazole scaffold, QSAR studies have been successfully applied to model their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net These studies have revealed that factors such as lipophilicity, electronic properties, and steric parameters play a crucial role in determining the biological potency of these compounds. nih.govresearchgate.net

The development of a robust QSAR model involves several steps, including the selection of a training set of compounds with known biological activities, the calculation of a wide range of molecular descriptors, and the use of statistical methods to build and validate the model.

For imidazo[2,1-b] sciencescholar.usnih.govnih.govthiadiazoles, three-variable equations have been developed using multiple linear regression (MLR) that show a strong correlation between the selected descriptors and the observed antiproliferative activity. nih.gov These models have demonstrated good predictive power, as confirmed by both internal and external validation methods. nih.gov Such predictive models are invaluable in prioritizing the synthesis of new derivatives with the highest probability of being active.

The following table outlines the key parameters of a representative QSAR model for imidazo[2,1-b] sciencescholar.usnih.govnih.govthiadiazoles.

Statistical ParameterValueSignificanceReference
r-squared (r²)0.887 - 0.924Indicates a good fit of the model to the data nih.gov
LOO cross-validation coefficient (Q²)0.842 - 0.904Demonstrates the predictive ability of the model nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new compounds that match the model, a process known as virtual screening.

This approach has been instrumental in the design of new imidazo[2,1-b]thiazole derivatives. nih.gov By understanding the key pharmacophoric features required for activity, medicinal chemists can design focused libraries of compounds with a higher likelihood of success. Virtual screening campaigns based on pharmacophore models of known active imidazo[2,1-b]thiazole derivatives can lead to the identification of novel chemical scaffolds with the potential for development into new therapeutic agents.

Mechanistic Insights into the Biological Efficacy of Imidazo 2,1 B Thiazol 6 Yl Acetic Acid Hydrazide in Preclinical Research

Elucidation of Molecular Pathways Affected by Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide

Although specific studies detailing the molecular pathways affected by this compound are not extensively documented, research on structurally related compounds suggests that the imidazo[2,1-b]thiazole (B1210989) scaffold is a key pharmacophore that interacts with multiple biological targets. Derivatives have been shown to interfere with pathways essential for cancer cell proliferation, survival, and metastasis. These compounds often exert their effects through the inhibition of crucial enzymes like kinases or by disrupting cytoskeletal components such as microtubules.

Currently, there is a lack of specific transcriptomic and proteomic profiling data in the public domain for cells treated with this compound. Such studies would be invaluable for providing an unbiased, global view of the changes in gene and protein expression induced by the compound, potentially identifying novel targets and clarifying its mechanism of action. High-throughput screening of imidazo[2,1-b]thiadiazole derivatives has revealed significant inhibition of the phosphorylation of numerous tyrosine kinase substrates, suggesting a broad impact on cellular signaling networks that could be further elucidated with proteomic approaches.

Intracellular Signaling Cascade Modulation

Derivatives of imidazo[2,1-b]thiazole have been repeatedly shown to modulate intracellular signaling cascades, a key aspect of their therapeutic potential, particularly in oncology. These molecules can interrupt the communication networks that cancer cells rely on for uncontrolled growth and survival.

A primary mechanism of action for many imidazo[2,1-b]thiazole derivatives is the inhibition of protein kinases. These enzymes are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking their activity, these compounds can halt cancer progression.

Several key kinase targets have been identified for this class of compounds:

Focal Adhesion Kinase (FAK): Multiple studies have identified FAK as a target. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Inhibition of FAK phosphorylation has been observed in mesothelioma and pancreatic cancer models treated with imidazo[2,1-b]thiadiazole derivatives.

Tubulin Polymerization: A significant number of imidazo[2,1-b]thiazole conjugates have been developed as microtubule-targeting agents. They inhibit the polymerization of tubulin, a protein essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Other Kinases: The versatility of the imidazo[2,1-b]thiazole scaffold allows it to be adapted to target other kinases involved in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), B-RAF, and Mitogen-activated protein kinase-interacting protein kinases (MNKs).

Derivative ClassTargetEffectReference
Imidazo[2,1-b]thiadiazolesFocal Adhesion Kinase (FAK)Inhibition of phosphorylation
Imidazo[2,1-b]thiazole-benzimidazole conjugatesTubulinInhibition of polymerization
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugatesTubulinInhibition of microtubule assembly
Imidazo[2,1-b]thiazole linked triazole conjugatesTubulinInhibition of microtubule assembly
Imidazo[2,1-b]thiadiazolesMitogen-activated protein kinase-interacting protein kinases (MNKs)Inhibition of activity
Pyrimidinyl imidazo[2,1-b]thiazolesB-RAF KinaseInhibition of activity

Mechanistic Basis of Cell Death Induction (e.g., Apoptosis)

A key desired outcome for anticancer agents is the induction of programmed cell death, or apoptosis, in malignant cells. Numerous studies have confirmed that imidazo[2,1-b]thiazole derivatives, including those with hydrazone moieties similar to the subject compound, are potent inducers of apoptosis.

The apoptotic process induced by these compounds is multifaceted and involves several well-defined cellular events:

Cell Cycle Arrest: Treatment with these compounds often causes cancer cells to accumulate in a specific phase of the cell cycle, preventing them from completing division. Different derivatives have been shown to induce arrest in the G0/G1 or G2/M phases.

Mitochondrial Disruption: The intrinsic pathway of apoptosis is frequently activated, as evidenced by the measurement of mitochondrial membrane potential (ΔΨm).

Apoptotic Markers: The induction of apoptosis is confirmed using various assays. Annexin (B1180172) V-FITC staining reveals the externalization of phosphatidylserine, an early apoptotic marker. DAPI or Hoechst staining shows characteristic nuclear changes like chromatin condensation.

Regulation of Apoptotic Proteins: Western blot analyses have demonstrated that these compounds can modulate the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.

Derivative ClassCell LineObserved EffectsReference
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast Cancer)G0/G1 phase arrest, induction of early apoptosis
Imidazo[2,1-b]thiazole-benzimidazole conjugatesA549 (Lung Cancer)G2/M phase arrest, mitochondrial membrane potential disruption, Annexin V-FITC positive
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugatesMDA-MB-231 (Breast Cancer)G2/M phase arrest, induction of apoptosis
Imidazo[2,1-b]thiazole linked triazole conjugatesA549 (Lung Cancer)G2/M phase arrest, mitochondrial membrane potential disruption, increased Bax/Bcl-2 ratio

Immunomodulatory Mechanisms in Preclinical Settings

The imidazo[2,1-b]thiazole core is present in Levamisole, a well-known immunomodulatory drug. This suggests that compounds sharing this scaffold, including this compound, may possess the ability to influence the immune system. The immunomodulatory effects of this class of compounds can be either stimulatory or suppressive, depending on the specific substitutions on the core structure.

Immunostimulation: Levamisole is known to restore depressed immune function by modulating T-cell and macrophage functions.

Immunosuppression: In contrast, a study on 2-phenylimidazo[2,1-b]benzothiazole derivatives found that some compounds exhibited significant immunosuppressive activity. They were able to suppress delayed-type hypersensitivity (DTH) in mice without inhibiting the production of antibodies (humoral immunity), indicating a selective effect on cellular immunity.

Resistance Mechanisms and Strategies to Overcome Them in Cellular Models

Drug resistance is a major obstacle in cancer therapy. The development of agents that are effective against resistant cancer cells or that can re-sensitize them to existing therapies is a critical research goal. Studies on imidazo[2,1-b]thiazole derivatives have shown promise in this area.

Notably, a series of imidazo[2,1-b]thiadiazole derivatives demonstrated significant antiproliferative activity against pancreatic cancer cell lines that were resistant to the standard chemotherapeutic drug gemcitabine. The mechanism for overcoming this resistance was linked to the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance and metastasis. The inhibition of the FAK signaling pathway, which is also implicated in treatment resistance, appears to be a crucial component of the activity of these compounds in both sensitive and resistant cell lines. These findings suggest that targeting FAK and EMT pathways with imidazo[2,1-b]thiazole-based compounds could be a viable strategy to combat drug resistance in cellular models.

Future Directions and Emerging Research Avenues for Imidazo 2,1 B Thiazol 6 Yl Acetic Acid Hydrazide

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazo[2,1-b]thiazole (B1210989) core is a versatile pharmacophore with established activity in several therapeutic areas, including antimicrobial, antifungal, antimycobacterial, and anticancer applications. nih.govresearchgate.net Future research is poised to uncover more specific and novel biological targets for derivatives of Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide.

One promising avenue is the investigation of its potential as a kinase inhibitor . Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as potential inhibitors of focal adhesion kinase (FAK) , a key player in cancer cell proliferation and migration. nih.gov Further exploration of derivatives of the title compound could lead to the development of selective FAK inhibitors for targeted cancer therapy.

Another area of interest is the inhibition of tubulin polymerization . Several conjugates of imidazo[2,1-b]thiazole have demonstrated potent cytotoxic effects by disrupting microtubule dynamics, a validated target in oncology. acs.orgnih.gov The hydrazide functional group offers a convenient point for modification to optimize interaction with the colchicine (B1669291) binding site on tubulin.

Furthermore, the potential of this compound derivatives as inhibitors of carbonic anhydrase (CA) isoforms is an emerging field. nih.gov Selective inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma and certain types of cancer. The structural features of the imidazo[2,1-b]thiazole ring can be exploited to design isoform-selective inhibitors.

The existing body of research on the broad antimicrobial and antifungal activities of imidazo[2,1-b]thiazole derivatives also warrants deeper investigation into their specific mechanisms of action and the identification of novel microbial targets. uobaghdad.edu.iqnih.gov

Therapeutic AreaPotential Biological TargetResearch Focus
Oncology Focal Adhesion Kinase (FAK)Development of selective inhibitors for targeted cancer therapy.
Tubulin PolymerizationOptimization of derivatives to enhance interaction with the colchicine binding site.
Carbonic Anhydrase (CA)Design of isoform-selective inhibitors for conditions like glaucoma and cancer.
Infectious Diseases Novel microbial enzymesElucidation of specific mechanisms of antimicrobial and antifungal action.

Development of Advanced Delivery Systems for Preclinical Investigation

The therapeutic potential of this compound derivatives can be significantly enhanced through the development of advanced delivery systems. These systems can improve solubility, bioavailability, and target-specific delivery, thereby increasing efficacy and reducing potential side effects.

Lipid-based delivery systems , such as liposomes and solid lipid nanoparticles (SLNs), offer a versatile platform for encapsulating both hydrophilic and hydrophobic drug molecules. nih.govcas.orgnih.govmdpi.comacs.org For derivatives of the title compound, these systems could improve their circulation time and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymer-drug conjugates represent another promising strategy. nih.govoatext.comoatext.comresearchgate.netmedcraveonline.com By covalently linking the imidazo[2,1-b]thiazole derivative to a biocompatible polymer, it is possible to create a macromolecular prodrug with improved pharmacokinetic properties. The choice of polymer and the nature of the linker can be tailored to achieve controlled drug release at the target site.

Hydrogels are three-dimensional polymer networks that can encapsulate a large amount of water and are attractive for localized and sustained drug delivery. nih.govresearchgate.netslideshare.netbohrium.comnih.gov For applications such as topical antimicrobial or anticancer therapy, hydrogel formulations of this compound derivatives could provide prolonged drug release directly at the site of action.

Delivery SystemPotential Advantages
Lipid-Based Systems (Liposomes, SLNs) Improved solubility and bioavailability, enhanced circulation time, passive tumor targeting.
Polymer-Drug Conjugates Improved pharmacokinetics, controlled drug release, potential for active targeting.
Hydrogels Localized and sustained drug delivery, suitable for topical applications.

Combination Strategies with Established Biological Modulators in Research Models

The efficacy of anticancer and antimicrobial agents can often be enhanced through combination therapy. Investigating the synergistic effects of this compound derivatives with established biological modulators is a critical area for future research.

In oncology, the combination of imidazo[2,1-b]thiazole-based compounds with standard chemotherapeutic agents could lead to improved treatment outcomes. For instance, the synergistic activity of these derivatives with drugs that induce DNA damage or inhibit other key signaling pathways should be explored in various cancer cell lines and animal models.

In the context of infectious diseases, the potential for synergy with existing antibiotics and antifungals is a promising avenue. A study on 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, demonstrated synergistic antifungal interactions with Amphotericin B. mdpi.com Similar investigations with this compound derivatives could reveal combinations that are effective against drug-resistant microbial strains.

Disease AreaCombination StrategyResearch Model
Cancer Combination with standard chemotherapeutics (e.g., DNA damaging agents, other kinase inhibitors)In vitro studies on various cancer cell lines, in vivo studies in animal models of cancer.
Infectious Diseases Combination with existing antibiotics and antifungals (e.g., Amphotericin B)In vitro checkerboard assays against a panel of pathogenic bacteria and fungi, in vivo models of infection.

Application in Chemical Biology Tools and Probes

The inherent chemical properties of this compound make it an attractive scaffold for the development of chemical biology tools and probes.

The imidazo[2,1-b]thiazole core has been utilized in the design of fluorescent sensors for metal ions . For example, a benzo[d]imidazo[2,1-b]thiazole-based sensor has been developed for the selective detection of Zn2+ ions. researchgate.net The acetic acid hydrazide moiety of the title compound provides a convenient handle for the attachment of fluorophores, enabling the development of novel probes for various metal ions with high sensitivity and selectivity. unigoa.ac.innih.govfrontiersin.org

The hydrazide functional group itself is a versatile reactive handle for bioconjugation and the development of probes. researchgate.netdigitellinc.com Hydrazide-based fluorescent probes have been designed to react with aldehydes, which are generated during oxidative stress, allowing for the real-time monitoring of cellular processes. rsc.org Furthermore, hydrazines have been employed as broad-spectrum covalent warheads in chemoproteomic platforms to capture cofactor-dependent enzymes, facilitating their identification and characterization. biorxiv.org

ApplicationDesign StrategyPotential Use
Fluorescent Metal Ion Sensors Conjugation of a fluorophore to the hydrazide moiety of the imidazo[2,1-b]thiazole scaffold.Detection and quantification of specific metal ions in biological and environmental samples.
Probes for Biological Imaging Utilization of the hydrazide group to react with biological aldehydes or as a linker for fluorescent dyes.Real-time monitoring of oxidative stress and other cellular processes.
Chemoproteomic Probes Employment of the hydrazide as a reactive group for covalent modification of proteins.Identification and characterization of novel enzyme targets.

Unexplored Derivatization Pathways and Scaffold Hybridization

While numerous derivatives of the imidazo[2,1-b]thiazole scaffold have been synthesized, there remain several unexplored derivatization pathways and opportunities for scaffold hybridization that could lead to compounds with novel biological activities.

The acetic acid hydrazide moiety of the title compound is a key functional group that can be readily transformed into a wide array of other functionalities. For instance, it can serve as a precursor for the synthesis of various five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, each of which is known to possess a broad spectrum of pharmacological properties.

Scaffold hybridization , the combination of the imidazo[2,1-b]thiazole core with other known pharmacophores, is a promising strategy for the development of multi-target agents. researchgate.net Hybrids with natural products, such as noscapine, have been shown to act as potent anticancer agents. acs.org Other potential hybridization partners could include moieties known to interact with specific biological targets, such as the quinoline (B57606) core for antimalarial activity or the benzimidazole (B57391) scaffold for various therapeutic applications. nih.gov

Furthermore, the exploration of novel multicomponent reactions involving the imidazo[2,1-b]thiazole scaffold could lead to the rapid generation of diverse chemical libraries for high-throughput screening.

Derivatization/Hybridization StrategyRationale
Synthesis of Fused Heterocyclic Systems The hydrazide group can be cyclized to form various five-membered heterocycles with known biological activities.
Scaffold Hybridization with Natural Products Combining the imidazo[2,1-b]thiazole core with the structural features of natural products can lead to enhanced potency and novel mechanisms of action.
Hybridization with Other Pharmacophores Creating hybrid molecules with moieties known to target specific proteins or pathways can result in multi-target agents.
Multicomponent Reactions Efficiently generate diverse libraries of imidazo[2,1-b]thiazole derivatives for biological screening.

Advanced Computational Methodologies for Predictive Research

Advanced computational methodologies are playing an increasingly important role in drug discovery and development. For this compound and its derivatives, these tools can be instrumental in predicting biological activity, optimizing pharmacokinetic properties, and elucidating mechanisms of action.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be employed early in the drug discovery process to identify candidates with favorable drug-like properties and to flag potential liabilities. rsc.org This can help to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources.

Molecular docking and molecular dynamics simulations are powerful tools for understanding the interactions between small molecules and their biological targets. nih.gov For imidazo[2,1-b]thiazole derivatives targeting specific enzymes like kinases or tubulin, these methods can be used to predict binding modes, identify key interactions, and guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the chemical structure of imidazo[2,1-b]thiazole derivatives with their biological activity. These models can then be used to virtually screen new compound ideas and to prioritize the synthesis of the most promising candidates. nih.gov

Computational MethodApplication in Research
In silico ADMET Prediction Early-stage assessment of drug-like properties and potential toxicity.
Molecular Docking and Dynamics Prediction of binding modes and affinities to biological targets, guiding lead optimization.
QSAR Studies Development of predictive models for biological activity, enabling virtual screening.

Q & A

Q. What are the established synthetic routes for preparing Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, a three-step process starts with reacting 2-aminobenzothiazole with 2-chloroethylacetoacetate to form a tricyclic intermediate, followed by ester-to-hydrazide conversion using hydrazine hydrate . Another route involves reacting 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid with hydrazine derivatives under reflux conditions . Structural validation employs IR (to confirm hydrazide N–H and C=O stretches), 1H NMR^1 \text{H NMR} (to identify aromatic protons and hydrazide NH2_2), mass spectrometry (for molecular ion confirmation), and elemental analysis .

Q. How do researchers design hydrazide-containing imidazo[2,1-b]thiazole derivatives to optimize pharmacological activity while minimizing cytotoxicity?

  • Methodological Answer : Key strategies include:
  • Introducing hydrophilic linkers (e.g., hydrazide groups) between the imidazo[2,1-b]thiazole core and hydrophobic substituents to enhance solubility and target binding .
  • Substituent tuning: Electron-withdrawing groups (e.g., -Br, -CF3_3) at the 6-position improve antitubercular activity, while bulky aryl groups reduce cytotoxicity .
  • Systematic SAR studies using logP calculations and cytotoxicity assays (e.g., MTT on mammalian cell lines) to balance potency and safety .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between in vitro assays and cellular models for imidazo[2,1-b]thiazole hydrazide derivatives?

  • Methodological Answer : Discrepancies often arise from differences in membrane permeability, metabolic stability, or off-target effects. To resolve this:
  • Perform parallel assays: Compare in vitro enzyme inhibition (e.g., pantothenate synthetase IC50_{50}) with cellular efficacy (e.g., mycobacterial growth inhibition in BACTEC 12B medium) .
  • Use pharmacokinetic profiling (e.g., PAMPA for permeability, microsomal stability tests) to identify bioavailability bottlenecks .
  • Apply metabolomic profiling to detect cellular metabolite interference .

Q. How can computational modeling guide the rational design of imidazo[2,1-b]thiazole hydrazide derivatives targeting specific enzymes like pantothenate synthetase?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding poses of hydrazide derivatives in the enzyme active site, focusing on hydrogen bonds with residues like Asp179 and hydrophobic interactions with Val148 .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize compounds with low RMSD values .
  • QSAR models : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict IC50_{50} values and optimize lead compounds .

Q. What experimental approaches resolve conflicting structure-activity relationship (SAR) observations in imidazo[2,1-b]thiazole hydrazide derivatives across different biological targets?

  • Methodological Answer :
  • Target-specific SAR libraries : Synthesize derivatives with controlled structural variations (e.g., substituent position, linker length) and screen against multiple targets (e.g., 15-lipoxygenase, acetylcholinesterase) .
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to identify physicochemical parameters (e.g., Hammett σ, π-hydrophobicity) governing selectivity .
  • Crystallography : Solve co-crystal structures of derivatives bound to divergent targets (e.g., RSK2 vs. pantothenate synthetase) to elucidate binding mode differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.